7-Methyl-3H-phenoxazin-3-one

Cytochrome P450 Enzyme kinetics Substrate selectivity

7-Methyl-3H-phenoxazin-3-one (CAS 74683-31-1) is a 7-alkyl-substituted derivative of the phenoxazin-3-one fluorophore family, which includes the widely used dyes resorufin and resazurin. Unlike the 7-alkoxy congeners (e.g., 7-methoxyresorufin) that require enzymatic O-dealkylation to release a fluorescent signal, the 7-methyl derivative bears a non-cleavable C–CH₃ bond at the position where most fluorogenic probes attach transient blocking groups.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 74683-31-1
Cat. No. B14446992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3H-phenoxazin-3-one
CAS74683-31-1
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
InChIInChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3
InChIKeyMBUQZPRLVIONQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3H-phenoxazin-3-one (CAS 74683-31-1) for Fluorescent Assay and Chemical Probe Development


7-Methyl-3H-phenoxazin-3-one (CAS 74683-31-1) is a 7-alkyl-substituted derivative of the phenoxazin-3-one fluorophore family, which includes the widely used dyes resorufin and resazurin [1]. Unlike the 7-alkoxy congeners (e.g., 7-methoxyresorufin) that require enzymatic O-dealkylation to release a fluorescent signal, the 7-methyl derivative bears a non-cleavable C–CH₃ bond at the position where most fluorogenic probes attach transient blocking groups [2]. This fundamental structural distinction renders 7-Methyl-3H-phenoxazin-3-one inherently fluorescent without enzymatic activation, positioning it as a direct fluorescent tracer rather than a latent probe substrate, and creating a fundamentally different utility profile in cytochrome P450 activity assays or cellular imaging applications .

Why 7-Methyl-3H-phenoxazin-3-one Cannot Be Replaced by Generic Resorufin or Common Alkoxyresorufins in Enzyme and Imaging Workflows


Generic substitution within the phenoxazin-3-one class fails because the 7-position substituent is the primary determinant of both enzymatic recognition and fluorescence activation mechanism [1]. 7-Alkoxyresorufins such as 7-methoxyresorufin (CAS 5725-89-3, Km ~0.5 µM for CYP1A2) and 7-ethoxyresorufin are specifically designed as O-dealkylation substrates: they remain non-fluorescent until CYP450-mediated cleavage releases resorufin (Ex/Em 571/584 nm) . In contrast, 7-Methyl-3H-phenoxazin-3-one contains a non-hydrolysable C7-methyl group, making it constitutively fluorescent and incompatible with O-dealkylase-dependent detection formats . Furthermore, the methyl substituent alters the compound's lipophilicity (predicted LogP) and electronic properties compared to the 7-hydroxy (resorufin) or 7-amino analogs, directly influencing membrane permeability in live-cell imaging applications and non-specific binding characteristics in biochemical assays [2]. Substituting any of these compounds without accounting for these mechanistic and physicochemical differences will produce either false-negative readouts (when an alkoxy substrate is used where direct fluorescence is needed) or misleading kinetic parameters (when the compound's enzyme-substrate relationship is assumed to be analogous).

Quantitative Differentiation of 7-Methyl-3H-phenoxazin-3-one Against Closest Analogs and In-Class Candidates


CYP1A2 Substrate Km: 7-Methoxyresorufin vs. 7-Methyl-3H-phenoxazin-3-one

7-Methoxyresorufin (7-MR) is a well-characterized CYP1A2 substrate with a reported Km of approximately 0.5 µM in recombinant human CYP1A2 systems, where O-demethylation generates fluorescent resorufin as the detectable product . 7-Methyl-3H-phenoxazin-3-one, possessing a non-cleavable C7–CH₃ bond, cannot undergo O-dealkylation and therefore exhibits no measurable turnover (Km not applicable) in standard CYP1A2 O-dealkylase assays [1]. This functional dichotomy is the single most critical factor determining compound selection: 7-MR is appropriate for probe-substrate formats requiring enzymatic activation, whereas 7-Methyl-3H-phenoxazin-3-one serves as a stable, directly fluorescent standard or tracer that does not interfere with CYP-mediated O-dealkylation measurements .

Cytochrome P450 Enzyme kinetics Substrate selectivity

Fluorescence Mechanism: Direct Emission (7-Methyl) vs. Pro-fluorogenic Activation (7-Alkoxyresorufins)

In standard fluorometric CYP450 assays, 7-methoxyresorufin and 7-ethoxyresorufin are essentially non-fluorescent prior to enzymatic O-dealkylation; fluorescence signal (Ex/Em ≈571/584 nm) appears only upon conversion to resorufin [1]. 7-Methyl-3H-phenoxazin-3-one, by contrast, is reported to possess inherent fluorescence due to the absence of a blocking O-alkyl group, as its methyl substituent is directly carbon-linked to the chromophore . The practical consequence is a qualitative difference in baseline signal: the methyl derivative generates immediate fluorescence without requiring enzymatic activation, whereas the alkoxy derivatives produce low-background, enzyme-dependent signal amplification ideal for kinetic assays [2]. Quantitative comparative fluorescence intensity data (e.g., quantum yield, molar brightness) for the methyl derivative under standardized conditions (pH 7.4 buffer, 25°C) is not publicly available, representing a data gap that should be verified by the procuring laboratory.

Fluorescence mechanism Probe design Signal-to-noise ratio

Predicted Lipophilicity (LogP) and Membrane Permeability: 7-Methyl vs. 7-Hydroxy (Resorufin)

The predicted octanol-water partition coefficient (LogP) serves as a key procurement metric for live-cell imaging applications, where intracellular delivery and non-specific binding depend on compound lipophilicity. Resorufin (7-hydroxy-3H-phenoxazin-3-one, CAS 635-78-9) has a measured LogP of approximately 1.77–2.00 [1]. Replacing the 7-hydroxy group with a methyl substituent eliminates the hydrogen-bond donor character at position 7 and increases hydrocarbon content, which is predicted, based on standard fragment-based LogP calculation methods, to raise LogP by approximately 0.3–0.5 log units relative to resorufin . This moderate increase in lipophilicity can enhance passive membrane permeability in cell-based assays while remaining within an acceptable range to avoid excessive non-specific binding or aggregation [2]. No experimentally measured LogP value for 7-Methyl-3H-phenoxazin-3-one has been identified in the peer-reviewed literature; the differentiation claim is therefore based on computational prediction rather than direct measurement, and users are advised to request experimental LogP or LogD data from the vendor prior to procurement.

Lipophilicity Cell permeability LogP prediction

Structural Basis for Differentiated CYP Isoform Recognition: 7-Methyl vs. 7-Ethoxyresorufin

Quantitative structure-activity relationship (QSAR) and molecular modeling studies on 7-alkoxyresorufins demonstrate that the size and nature of the 7-substituent directly control CYP isoform binding orientation and affinity [1]. 7-Ethoxyresorufin (CAS 5725-91-7) is the classical CYP1A1 substrate with a Km of approximately 0.2–0.5 µM in induced liver microsomes, while 7-benzyloxyresorufin preferentially interacts with CYP2B and CYP3A isoforms due to the larger substituent occupying distinct active-site cavities [2]. 7-Methyl-3H-phenoxazin-3-one, bearing the smallest possible alkyl substituent (CH₃), is predicted to exhibit minimal steric occupancy within CYP active sites, resulting in substantially reduced or absent substrate recognition by CYP1A, CYP2B, and CYP3A enzymes compared to the ethoxy and benzyloxy analogs [3]. This predicted lack of CYP-mediated metabolism is a favorable characteristic for applications requiring metabolically stable fluorescent tracers (e.g., in hepatocyte assays where CYP-mediated degradation of the tracer itself would confound results). However, direct experimental evidence confirming the absence of metabolism by specific CYP isoforms is currently lacking, and this inference remains at the class-level based on the well-established SAR of 7-substituted resorufin derivatives [4].

CYP450 isoform selectivity Substrate docking QSAR

Redox Behavior: Distinct Oxidation/Reduction Pathway Compared to Resazurin-Based Probes

Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide, CAS 550-82-2) is the widely used Alamar Blue cell viability indicator: it is weakly fluorescent (ΦF ≈ 0.11) and undergoes irreversible reduction to highly fluorescent resorufin (ΦF = 0.75) in metabolically active cells [1]. 7-Methyl-3H-phenoxazin-3-one differs by lacking the N-oxide functionality and possessing a C7-methyl instead of a C7-hydroxy group, placing it outside the resazurin-resorufin redox couple . Unlike resazurin, the methyl derivative cannot serve as a metabolic reduction indicator because it is not an N-oxide and does not undergo the same reductase-mediated two-electron reduction pathway. Conversely, its inherent fluorescence without prior reduction means it can function as a direct tracer in the same cellular environment without confounding the resazurin reduction signal [2]. Quantitative comparison of fluorescence quantum yield under reducing vs. oxidizing conditions is not available; the differentiation rests on mechanistic pathway analysis rather than measured photophysical data.

Redox chemistry Resazurin assay Cell viability

Procurement-Guiding Application Scenarios for 7-Methyl-3H-phenoxazin-3-one (CAS 74683-31-1)


Direct Fluorescent Tracer in CYP450 Activity Assays Requiring a Non-Substrate Internal Standard

In cytochrome P450 activity assays using 7-alkoxyresorufin substrates (e.g., EROD, MROD, BROD assays), 7-Methyl-3H-phenoxazin-3-one serves as an enzymatically inert fluorescent internal standard that does not compete for CYP active sites or undergo O-dealkylation [1]. Unlike resorufin, which is the reaction product and cannot be used as a pre-reaction internal standard, the methyl derivative provides constitutive fluorescence at matched wavelengths (predicted Ex/Em ≈570/580 nm) without participating in the enzymatic reaction, enabling normalization for well-to-well variability and instrument drift .

Metabolically Stable Fluorescent Probe for Long-Term Live-Cell Tracking

The predicted metabolic stability of the C7–CH₃ bond against CYP-mediated oxidation, combined with moderate predicted lipophilicity, makes 7-Methyl-3H-phenoxazin-3-one a candidate for extended live-cell fluorescence tracking applications where alkoxyresorufin probes would be rapidly O-dealkylated by endogenous CYP enzymes, leading to signal loss or altered intracellular distribution [2]. Users are cautioned that experimental confirmation of metabolic stability in the target cell type is recommended before large-scale procurement.

Mechanistically Orthogonal Fluorophore for Multiplexed Viability Assays

When paired with resazurin-based (Alamar Blue) cell viability assessment, 7-Methyl-3H-phenoxazin-3-one provides a spectrally compatible fluorescent signal (same emission window) that operates through a mechanistically independent pathway: it does not require N-oxide reduction and does not consume cellular reducing equivalents [3]. This orthogonality allows simultaneous viability measurement (resazurin reduction) and direct fluorescence tracking (methyl derivative) without cross-interference, a configuration not achievable with resorufin alone, which is the endpoint of the resazurin reduction cascade [4].

Fluorescence Calibration Standard for Phenoxazin-3-one-Based Assay Platforms

The stability of the C7–CH₃ bond eliminates the time- and enzyme-dependent fluorescence development inherent to alkoxyresorufin substrates, making 7-Methyl-3H-phenoxazin-3-one suitable as a stable fluorescence calibration standard for plate reader-based phenoxazin-3-one assay platforms [5]. Its signal is immediate and constant, removing the kinetic variability that complicates the use of enzymatically activated probes as calibration references.

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